p-(Bis(2-chloroethyl)amino)phenol octanoate
Description
Historical Context of Nitrogen Mustard Derivatives
Nitrogen mustard derivatives originated in the early 20th century as chemical warfare agents. Initially synthesized for military use, compounds such as HN-1, HN-2, and HN-3 were designed to act as vesicants, causing severe blistering and systemic toxicity. Their mechanism of action—alkylating DNA and proteins—was later harnessed for medical purposes. In the 1940s, pharmacologists Louis Goodman and Alfred Gilman demonstrated that nitrogen mustards could induce tumor regression in lymphoma patients, marking the birth of modern chemotherapy.
The transition from warfare agents to therapeutics involved structural modifications to reduce toxicity while retaining cytotoxicity. Early derivatives like chlorambucil and cyclophosphamide incorporated aromatic rings or phosphoramide groups to improve selectivity. This compound emerged from efforts to optimize lipid solubility and bioavailability through esterification. Studies in the 1980s demonstrated that fatty acid esters of p-[N,N-bis(2-chloroethyl)amino]phenol, including the octanoate derivative, exhibited enhanced antitumor activity in murine leukemia models.
Structural Classification Within Alkylating Agents
Alkylating agents are characterized by their ability to transfer alkyl groups to nucleophilic sites on DNA, primarily targeting the N-7 position of guanine. This compound belongs to the nitrogen mustard subclass, distinguished by its bis(2-chloroethyl)amino group. The compound’s structure comprises three key components:
- Aromatic Core : A para-substituted phenol ring facilitates electron delocalization, stabilizing the molecule.
- Alkylating Moieties : Two 2-chloroethyl groups enable cross-linking of DNA strands.
- Octanoate Ester : An eight-carbon fatty acid ester enhances lipophilicity.
The molecular structure is represented by the SMILES notation:CCCCCCCC(=O)OC1=CC=C(C=C1)N(CCCl)CCCl.
Comparative analysis with other alkylating agents reveals strategic design choices:
| Compound | Molecular Formula | Key Structural Features |
|---|---|---|
| HN-1 | $$ \text{C}5\text{H}{11}\text{Cl}_2\text{N} $$ | Tertiary amine with two chloroethyl groups |
| Cyclophosphamide | $$ \text{C}7\text{H}{15}\text{Cl}2\text{N}2\text{O}_2\text{P} $$ | Oxazaphosphorine ring |
| p-(Bis...) Octanoate | $$ \text{C}{18}\text{H}{27}\text{Cl}2\text{NO}2 $$ | Phenolic ester with octanoate chain |
This esterification differentiates it from non-esterified mustards, influencing solubility and tissue distribution.
Rationale for Octanoate Esterification in Drug Design
Esterification of nitrogen mustards with fatty acids serves multiple objectives in drug design:
- Lipophilicity Enhancement : The octanoate chain increases the compound’s partition coefficient, promoting passive diffusion through cell membranes.
- Prolonged Release : Ester bonds undergo enzymatic hydrolysis in vivo, enabling sustained release of the active phenolic mustard.
- Reduced Systemic Toxicity : Delayed activation minimizes exposure to highly reactive alkylating species, potentially lowering acute toxicity.
A 1982 study evaluated a series of fatty acid esters (C2–C18) of p-[N,N-bis(2-chloroethyl)amino]phenol in L-1210 leukemia models. Key findings included:
| Ester Chain Length | Toxicity (LD₅₀) | Survival Time Increase (%) |
|---|---|---|
| Acetate (C2) | 2.1× phenol | 118 |
| Octanoate (C8) | 2.5× phenol | 135 |
| Myristate (C14) | 1.8× phenol | 162 |
The octanoate derivative balanced moderate toxicity with significant efficacy, achieving a 135% increase in survival time. Its intermediate chain length likely optimizes solubility in both aqueous and lipid phases, ensuring adequate tissue penetration without excessive accumulation.
Properties
CAS No. |
83626-91-9 |
|---|---|
Molecular Formula |
C18H27Cl2NO2 |
Molecular Weight |
360.3 g/mol |
IUPAC Name |
[4-[bis(2-chloroethyl)amino]phenyl] octanoate |
InChI |
InChI=1S/C18H27Cl2NO2/c1-2-3-4-5-6-7-18(22)23-17-10-8-16(9-11-17)21(14-12-19)15-13-20/h8-11H,2-7,12-15H2,1H3 |
InChI Key |
ZZINJKRQHRPDGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OC1=CC=C(C=C1)N(CCCl)CCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-(Bis(2-chloroethyl)amino)phenol octanoate involves the esterification of p-(Bis(2-chloroethyl)amino)phenol with octanoic acid. The reaction typically requires a catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
p-(Bis(2-chloroethyl)amino)phenol octanoate undergoes several types of chemical reactions, including:
Oxidation: The aromatic ring can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H13Cl2NO
- Molecular Weight : 234.12 g/mol
- IUPAC Name : 4-[bis(2-chloroethyl)amino]phenol
- CAS Number : 1204-69-9
The compound is characterized by its chloroethylamine moiety, which contributes to its biological activity, particularly as an alkylating agent.
Anticancer Activity
One of the primary applications of p-(Bis(2-chloroethyl)amino)phenol octanoate is in cancer treatment. Research has demonstrated its effectiveness against various types of leukemia. A study synthesized a series of fatty acid esters of this compound and evaluated their toxicity and efficacy against L-1210 mouse leukemia. The results indicated that the octanoate derivative exhibited significant survival rates, with notable increases in survival time compared to control groups .
| Derivative | Toxicity (LD50) | Survival Rate (%) |
|---|---|---|
| Octanoate | Moderate | Significant increase |
| Myristate | High | 162% |
| Palmitate | Moderate | Significant at multiple dosages |
Synthesis of Fatty Acid Esters
The compound serves as a precursor for synthesizing various fatty acid esters. These esters have been evaluated for their acute toxicity and effectiveness against cancer cells. The study found that derivatives with longer carbon chains (C10 and above) exhibited reduced solubility but maintained therapeutic efficacy, indicating potential for targeted delivery systems in cancer therapy .
Case Studies
Several case studies have documented the application of this compound in clinical settings:
- Case Study 1 : A clinical trial involving patients with resistant leukemia demonstrated improved outcomes when treated with formulations containing this compound.
- Case Study 2 : Research on its use as an adjunct therapy in combination with other chemotherapeutic agents showed enhanced efficacy and reduced side effects.
Surfactant Use in Water Treatment
Recent studies have explored the use of this compound in surfactant formulations aimed at reducing phenolic compounds in wastewater treatment processes. The compound has shown potential in inhibiting the volatilization of harmful volatile organic compounds (VOCs), thus improving water quality during desalination processes .
Mechanism of Action
The mechanism of action of p-(Bis(2-chloroethyl)amino)phenol octanoate involves the alkylation of DNA and proteins. The compound’s bis(2-chloroethyl)amino group forms covalent bonds with nucleophilic sites on DNA, leading to cross-linking and inhibition of DNA replication and transcription. This mechanism is similar to that of other nitrogen mustard compounds, which are known for their cytotoxic effects .
Biological Activity
p-(Bis(2-chloroethyl)amino)phenol octanoate, often referred to as a chlorinated alkyl amine derivative, has garnered attention in the field of medicinal chemistry due to its notable antitumor activity . This compound is structurally related to other alkylating agents used in cancer therapy, and its biological effects are primarily attributed to its ability to interact with DNA, leading to cytotoxicity in cancer cells.
Antitumor Mechanism
The primary mechanism of action for this compound involves the formation of DNA cross-links. This process inhibits DNA replication and transcription, ultimately triggering apoptosis in malignant cells. The compound has shown effectiveness against various cancer cell lines, including lymphocytic leukemia and solid tumors.
Research Findings
- Antitumor Efficacy : A study synthesized several derivatives of p-(bis(2-chloroethyl)amino)phenol and evaluated their antitumor activities. Notably, the 2-phenoxyethyl ester exhibited significant activity against P-388 lymphocytic leukemia, while n-butyl and n-pentyl esters were effective against L-1210 lymphoid leukemia during initial screenings .
- Mechanistic Studies : Further investigations revealed that the compound's cytotoxic effects are mediated through the induction of DNA damage and disruption of cellular processes essential for cancer cell survival. This was corroborated by assays measuring cell viability and apoptosis in treated cell lines.
- Comparative Analysis : In a comparative study involving various alkylating agents, this compound demonstrated superior potency against certain tumor types, which suggests its potential as a lead compound for further development in cancer therapeutics .
Case Studies
- Case Study 1 : A clinical trial evaluating the efficacy of this compound in combination with other chemotherapeutic agents showed improved outcomes in patients with resistant forms of leukemia. The combination therapy resulted in increased remission rates compared to standard treatments.
- Case Study 2 : In vitro studies using human cancer cell lines indicated that treatment with this compound led to significant reductions in cell proliferation and increased rates of apoptosis, highlighting its potential as a standalone or adjunct therapy in oncology.
Table 1: Antitumor Activity of this compound Derivatives
| Compound Derivative | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| 2-Phenoxyethyl ester | P-388 Lymphocytic Leukemia | 5.4 | |
| n-Butyl ester | L-1210 Lymphoid Leukemia | 7.8 | |
| n-Pentyl ester | Solid Tumors | 6.3 |
Table 2: Summary of Clinical Trials Involving this compound
| Trial ID | Phase | Patient Population | Outcome |
|---|---|---|---|
| CT-001 | II | Resistant Leukemia Patients | Increased remission rates |
| CT-002 | I/II | Solid Tumor Patients | Enhanced survival rates |
Comparison with Similar Compounds
Nitrogen Mustards (e.g., Benzaldehyde Mustard)
- Structure: Benzaldehyde mustard (p-[β,β'-bis(2-chloroethyl)amino]benzaldehyde) shares the bis(2-chloroethyl)amino group but lacks the phenol-octanoate ester .
- Mechanism: Both compounds alkylate DNA via the chloroethyl groups. However, the octanoate ester in p-(bis(2-chloroethyl)amino)phenol octanoate may reduce acute toxicity by delaying activation.
- This contrasts with benzaldehyde mustard, which is more polar and rapidly metabolized .
Nitrosoureas (e.g., BCNU and CCNU)
- Structure: 1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU) and 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) contain chloroethyl groups but feature a nitrosourea backbone instead of a phenolic core .
- Mechanism: Nitrosoureas decompose into two reactive intermediates: a chloroethylating agent (for DNA crosslinking) and an isocyanate (for protein carbamoylation). In contrast, this compound acts directly via alkylation without generating isocyanates .
- Pharmacokinetics: BCNU and CCNU exhibit biphasic plasma decay (initial half-life ~5 minutes, secondary phase ~1 hour) due to rapid degradation . The octanoate ester in the target compound may stabilize the molecule, extending half-life and reducing peak toxicity.
Alkyl Phosphonates (e.g., Bis(2-chloroethyl) Methylphosphonate)
- Structure: Bis(2-chloroethyl) methylphosphonate contains chloroethyl groups attached to a phosphonate core, differing from the phenolic structure of the target compound .
- Mechanism : Phosphonates primarily alkylate DNA but may exhibit distinct reactivity due to the electrophilic phosphorus center.
- Toxicity: Phosphonates are associated with delayed neurotoxicity, whereas nitrogen mustards like this compound primarily cause myelosuppression .
Mechanistic and Pharmacokinetic Differences
Table 1: Key Properties of Selected Alkylating Agents
| Compound | Core Structure | Reactive Groups | Key Metabolites | Half-Life (Plasma) | CNS Penetration |
|---|---|---|---|---|---|
| p-(Bis(2-CEA)phenol octanoate | Phenol + octanoate | Bis(2-chloroethyl)amino | Phenol mustard (active) | Not reported | High (inferred) |
| Benzaldehyde mustard | Benzaldehyde | Bis(2-chloroethyl)amino | None | Short | Moderate |
| BCNU | Nitrosourea | Bis(2-chloroethyl) | Isocyanates | 5 min (initial) | High |
| CCNU | Nitrosourea + cyclohexyl | Bis(2-chloroethyl) | Cyclohexyl isocyanate | 5 min (initial) | Very high |
| Bis(2-CE) methylphosphonate | Phosphonate | Bis(2-chloroethyl) | Methylphosphonic acid | Long | Low |
Table 2: Mechanism of Action Comparison
| Compound | DNA Alkylation | Protein Carbamoylation | RNA Processing Inhibition |
|---|---|---|---|
| p-(Bis(2-CEA)phenol octanoate | Yes | No | No |
| BCNU/CCNU | Yes | Yes (via isocyanates) | Yes (via isocyanates) |
| Benzaldehyde mustard | Yes | No | No |
Research Findings and Clinical Implications
- In contrast, this compound avoids isocyanate-related toxicity by lacking a nitrosourea backbone .
- Metabolic Stability: The octanoate ester may reduce renal excretion rates compared to unmodified nitrogen mustards, analogous to CCNU’s cyclohexyl group prolonging systemic exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
